molecular formula C25H25N3O6 B11572196 N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide

Cat. No.: B11572196
M. Wt: 463.5 g/mol
InChI Key: PXQYTXKSPRCRGO-UHFFFAOYSA-N
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Description

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a quinazoline core, a phenoxyacetamide moiety, and a trimethoxyphenyl group, which collectively contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group is attached through nucleophilic substitution reactions, often involving the use of phenoxyacetic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various quinazoline derivatives with modified functional groups.

Scientific Research Applications

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The quinazoline core may also play a role in binding to DNA or other cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

    Colchicine: A compound with a trimethoxyphenyl group known for its anticancer and anti-inflammatory properties.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of warts and as a precursor for anticancer drugs.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group, used in cancer therapy.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N3O6

Molecular Weight

463.5 g/mol

IUPAC Name

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C25H25N3O6/c1-31-21-11-16(12-22(32-2)24(21)33-3)15-9-19-18(20(29)10-15)13-26-25(27-19)28-23(30)14-34-17-7-5-4-6-8-17/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,26,27,28,30)

InChI Key

PXQYTXKSPRCRGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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